2,5-dichloro-N,N-dimethylbenzamide
Overview
Description
2,5-dichloro-N,N-dimethylbenzamide: is an organic compound with the molecular formula C9H9Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and the amide nitrogen is dimethylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 2,5-dichloro-N,N-dimethylbenzamide typically begins with 2,5-dichlorobenzoic acid.
Amidation Reaction: The 2,5-dichlorobenzoic acid is reacted with dimethylamine in the presence of a coupling agent such as thionyl chloride or oxalyl chloride to form the corresponding amide.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-dichloro-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation and Reduction Products: The products vary based on the specific conditions and reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2,5-dichloro-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its structural properties.
Medicine:
Pharmaceutical Research: It serves as a precursor in the development of certain pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Pesticide Production: The compound is an important intermediate in the synthesis of certain pesticides and herbicides.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2,5-dichloro-N,N-dimethylbenzamide can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: The compound can interact with proteins, altering their function and activity.
Comparison with Similar Compounds
2,5-dichlorobenzamide: Similar structure but lacks the dimethyl groups on the amide nitrogen.
2,4-dichloro-N,N-dimethylbenzamide: Chlorine atoms are substituted at the 2nd and 4th positions instead of the 2nd and 5th.
2,5-dichloro-N-methylbenzamide: Only one methyl group on the amide nitrogen.
Uniqueness:
Structural Differences: The specific positioning of chlorine atoms and the dimethylation of the amide nitrogen confer unique chemical and biological properties to 2,5-dichloro-N,N-dimethylbenzamide.
Reactivity: The compound’s reactivity in substitution and other reactions is influenced by its unique structure, making it valuable in various applications.
Properties
IUPAC Name |
2,5-dichloro-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGIVMOPUSSRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296106 | |
Record name | 2,5-Dichloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90526-01-5 | |
Record name | 2,5-Dichloro-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90526-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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